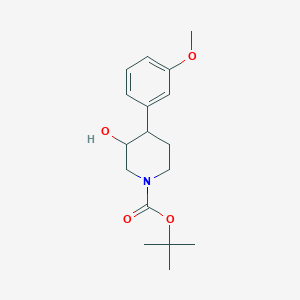

Dipentyl(phenyl)phosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is a white solid that is soluble in polar organic solvents .

Synthesis Analysis

Diphenylphosphine oxide can be prepared by the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . It can also be prepared by the partial hydrolysis of chlorodiphenylphosphine .Molecular Structure Analysis

The crystal structure of a similar compound, 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, contains two independent molecules in the asymmetric unit. Although the molecules are virtually identical in all other aspects, the P=O bond distances differ by ca. 0.02 Å .Chemical Reactions Analysis

The reduction of phosphine oxides by PhSiH3 has been established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . The model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .Physical And Chemical Properties Analysis

Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its molecular formula is C12H11OP and it has a molar mass of 202.19 .Mecanismo De Acción

The mechanism of the reduction of phosphine oxides by PhSiH3 was established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . In particular, it has been proved that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .

Safety and Hazards

Direcciones Futuras

Although many aminophosphine oxides (AmPOs), which are similar to diphenylphosphine oxide, have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .

Propiedades

Número CAS |

66232-90-4 |

|---|---|

Fórmula molecular |

C16H27OP |

Peso molecular |

266.36 g/mol |

Nombre IUPAC |

dipentylphosphorylbenzene |

InChI |

InChI=1S/C16H27OP/c1-3-5-10-14-18(17,15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |

Clave InChI |

ZWNVUQSDDHRQTB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCP(=O)(CCCCC)C1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B8718238.png)

![{3,5-Bis[(prop-2-en-1-yl)oxy]phenyl}methanol](/img/structure/B8718269.png)

![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)

![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)